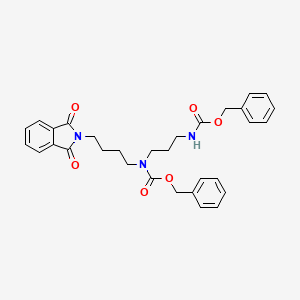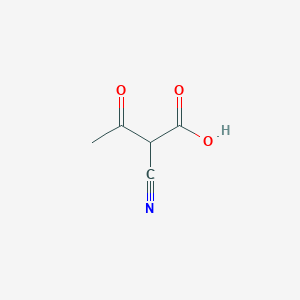
tris-Epibrassinolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-Epibrassinolide is a member of the brassinosteroids, a class of polyhydroxylated steroidal plant hormones. These compounds play a crucial role in plant growth and development, influencing processes such as cell elongation, division, and differentiation. Brassinosteroids are also known for their ability to enhance plant resistance to various environmental stresses, including drought, salinity, and extreme temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris-Epibrassinolide involves several steps, starting from sterol precursors. One common method includes the oxidation of sterols to produce ketones, followed by reduction and cyclization to form the brassinosteroid structure. The reaction conditions typically involve the use of strong oxidizing agents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as microbial fermentation, to produce the sterol precursors. These precursors are then chemically modified to yield the desired brassinosteroid. This method is preferred due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Tris-Epibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Tris-Epibrassinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of steroidal hormones.
Biology: this compound is employed in plant biology research to investigate its role in growth regulation and stress response.
Medicine: Recent studies have explored its potential anticancer and antiviral properties, making it a promising candidate for drug development.
Industry: It is used in agriculture to enhance crop yield and stress tolerance, contributing to sustainable farming practices
Mecanismo De Acción
The mechanism of action of tris-Epibrassinolide involves its interaction with specific receptors on the cell membrane, triggering a cascade of intracellular signaling pathways. These pathways regulate gene expression and enzyme activity, leading to various physiological responses. Key molecular targets include the brassinosteroid receptor BRI1 and the transcription factors BES1 and BZR1 .
Comparación Con Compuestos Similares
- Brassinolide
- 24-Epibrassinolide
- 28-Homobrassinolide
Comparison: While all these compounds share a similar steroidal structure, tris-Epibrassinolide is unique due to its specific hydroxylation pattern, which enhances its biological activity. Compared to brassinolide and 24-epibrassinolide, this compound exhibits stronger growth-promoting effects and greater stress tolerance in plants .
Propiedades
Número CAS |
78821-42-8 |
|---|---|
Fórmula molecular |
C28H48O6 |
Peso molecular |
480.7 g/mol |
Nombre IUPAC |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24+,25+,27-,28-/m1/s1 |
Clave InChI |
IXVMHGVQKLDRKH-YEJCTVDLSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
SMILES canónico |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)




